![molecular formula C18H21N3OS B2428817 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797183-73-3](/img/structure/B2428817.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone” is a type of condensed pyrimidine . Condensed pyrimidines are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of condensed pyrimidines often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds, including pyrimidines and pyridines, has been a focus of research due to their potential anticancer properties. A study by Alam et al. (2018) reported the design, synthesis, and evaluation of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. These compounds exhibited moderate to good cytotoxicity against various human cancer cell lines, highlighting the therapeutic potential of such heterocyclic derivatives (Alam, A. Alam, A. Panda, & Rahisuddin, 2018).
In the realm of materials science, novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore have been synthesized and evaluated for their dyeing properties on polyester fibers. This study by Ho and Yao (2013) illustrates the versatility of thieno[2,3-d]pyrimidine derivatives in creating dyes with a range of hues, demonstrating the compound's application beyond pharmaceuticals (Ho & Yao, 2013).
Another significant application involves the Biginelli reaction, where phenylboronic acid has been utilized as a catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, highlighting the compound's relevance in facilitating efficient synthetic pathways for producing pyrimidinone derivatives with potential pharmaceutical applications (Debache et al., 2006).
Potential Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of novel thieno[2,3-d]pyrimidines have been explored, demonstrating the potential of these derivatives in developing new therapeutic agents against bacterial and fungal infections. Salahuddin, Kakad, and Shantakumar (2009) synthesized novel thieno[2,3-d]pyrimidines and evaluated their antibacterial activity, showcasing the broad spectrum of biological activities associated with these compounds (Salahuddin, Kakad, & Shantakumar, 2009).
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGLGRKPXZDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428734.png)
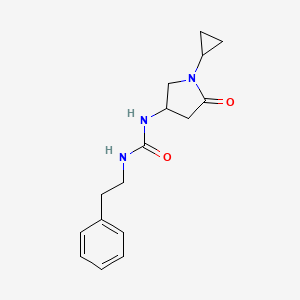
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)
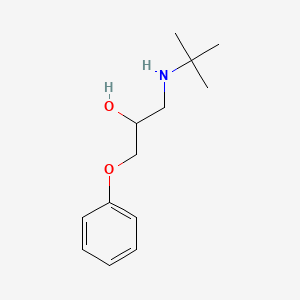
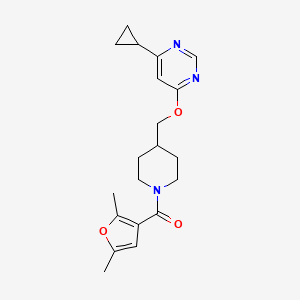
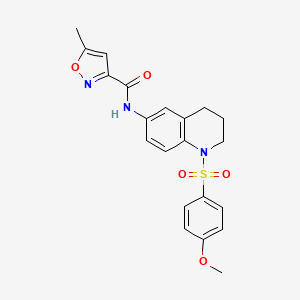
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)
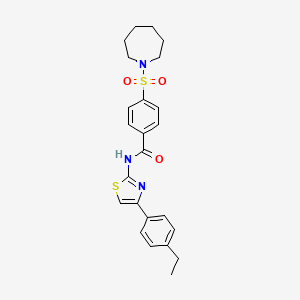
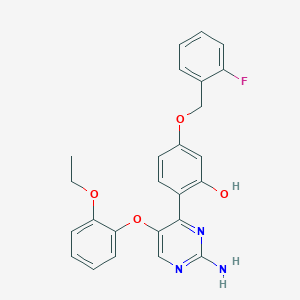
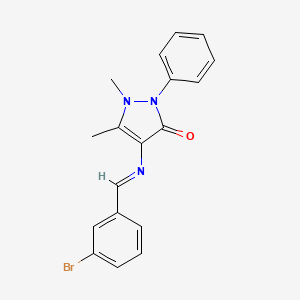
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)
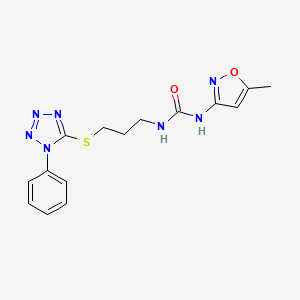
![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)